Cas no 21288-61-9 (1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-)

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- structure
21288-61-9 structure
Nome del prodotto:1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-
Numero CAS:21288-61-9
MF:C22H20O9
MW:428.388807296753
CID:255512
PubChem ID:271301

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-
    • .ε.-Pyrromycinone
    • (1R)-2c-Aethyl-2t,4t,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-naphthacen-1r-carbonsaeure-methylester
    • (1R)-2c-ethyl-2t,4t,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-naphthacene-1r-carboxylic acid methyl ester
    • (1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-1-naphthacenecarboxylic acid methyl ester
    • 1-Hydroxyaklavinone
    • 21288-61-9
    • Eta-Pyrromycinon
    • RWCVSDKDFSVZNF-UHFFFAOYSA-N
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester
    • .epsilon.-Pyrromycinone
    • PYRROMYCINONE, EPSILON
    • SCHEMBL21803695
    • DTXSID70943793
    • NSC114778
    • Antibiotic MA 144D2
    • NSC-114778
    • 1-Naphthacenecarboxylic acid,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • methyl 2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
    • Methyl 2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenecarboxylate #
    • 1-Naphthacenecarboxylic acid,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, [1R-(1.alpha.,2.beta.,4.beta.)]-
    • RWCVSDKDFSVZNF-KRYGIPSASA-N
    • 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • KBio2_003843
    • Spectrum5_000284
    • Epsilon-pyrromycinone
    • NCGC00178516-01
    • (1R,2R,4S)-2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid methyl ester
    • epsilon-pyrromy-cinone
    • HMS1923A07
    • KBioGR_001904
    • CCG-38694
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-, methyl ester, (1R,2R,4S)-
    • Q27187513
    • SPBio_000524
    • SR-05000002666-1
    • KBioSS_001275
    • KBio2_006411
    • BSPBio_002709
    • CHEBI:108590
    • SDCCGMLS-0066382.P001
    • MA 144D2
    • CHEMBL3039086
    • KBio2_001275
    • SR-05000002666
    • KBio3_002209
    • BRD-K11258719-001-03-2
    • Spectrum_000795
    • Spectrum2_000452
    • Rutilantinone
    • NSC 114778
    • Spectrum4_001432
    • Galirubine
    • Spectrum3_001155
    • Rutilantinon
    • SPECTRUM201606
    • Inchi: InChI=1S/C22H20O9/c1-3-22(30)7-12(25)13-8(17(22)21(29)31-2)6-9-14(19(13)27)20(28)16-11(24)5-4-10(23)15(16)18(9)26/h4-6,12,17,23-25,27,30H,3,7H2,1-2H3
    • Chiave InChI: RWCVSDKDFSVZNF-UHFFFAOYSA-N
    • Sorrisi: COC(C1C(CC)(O)CC(O)C2=C(C3C(=O)C4=C(C=CC(O)=C4C(=O)C=3C=C12)O)O)=O

Proprietà calcolate

  • Massa esatta: 428.1107
  • Massa monoisotopica: 428.110732
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 3
  • Complessità: 768
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 162
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.593
  • Punto di ebollizione: 701.2°C at 760 mmHg
  • Punto di infiammabilità: 247.9°C
  • Indice di rifrazione: 1.705
  • PSA: 161.59
  • LogP: 1.41360

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,10-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd